Cas no 512810-02-5 (2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid)

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- (4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid
- (4-Bromo-3-methyl-pyrazol-1-yl)-acetic acid
- 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid
-
- MDL: MFCD02253726
- Inchi: InChI=1S/C6H7BrN2O2/c1-4-5(7)2-9(8-4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
- InChI Key: KJRXQTJYEXJDQW-UHFFFAOYSA-N
- SMILES: CC1=NN(C=C1Br)CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB379635-1g |
(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid, 95%; . |
512810-02-5 | 95% | 1g |
€355.00 | 2025-03-19 | |
eNovation Chemicals LLC | D970448-1g |
(4-Bromo-3-methyl-pyrazol-1-yl)-acetic acid |
512810-02-5 | 95% | 1g |
$240 | 2024-07-28 | |
abcr | AB379635-1 g |
(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid; 95% |
512810-02-5 | 1g |
€231.60 | 2022-03-02 | ||
TRC | B814918-500mg |
(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic Acid |
512810-02-5 | 500mg |
$ 340.00 | 2022-06-06 | ||
abcr | AB379635-500 mg |
(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid; 95% |
512810-02-5 | 500MG |
€209.50 | 2022-03-02 | ||
abcr | AB379635-5 g |
(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid; 95% |
512810-02-5 | 5g |
€519.80 | 2022-03-02 | ||
Enamine | EN300-83535-10.0g |
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid |
512810-02-5 | 95.0% | 10.0g |
$900.0 | 2025-02-20 | |
Chemenu | CM114914-10g |
(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid |
512810-02-5 | 95% | 10g |
$1080 | 2021-08-06 | |
Fluorochem | 028182-5g |
4-Bromo-3-methyl-pyrazol-1-yl)-acetic acid |
512810-02-5 | 95% | 5g |
£963.00 | 2022-02-28 | |
Enamine | EN300-83535-1g |
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid |
512810-02-5 | 95% | 1g |
$199.0 | 2023-09-02 |
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid Related Literature
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
Additional information on 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid
2-(4-Bromo-3-Methyl-1H-Pyrazol-1-yl)acetic Acid: A Versatile Compound in Modern Chemistry and Pharmaceutical Research
2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS No. 512810-02-5) is a compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, organic synthesis, and pharmaceutical research. This compound is characterized by its bromine atom, methyl group, and pyrazole ring, which collectively contribute to its diverse reactivity and biological properties.
The pyrazole ring is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. It is a common structural motif in many bioactive molecules and pharmaceuticals, known for its ability to modulate various biological targets. The presence of the bromine atom in the 4-position of the pyrazole ring adds further complexity and reactivity to the molecule, making it an attractive starting material for the synthesis of more complex derivatives.
In medicinal chemistry, 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid has been explored as a building block for the development of novel therapeutic agents. Recent studies have shown that compounds derived from this scaffold exhibit promising activities against various diseases, including cancer, inflammation, and neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry reported that a series of derivatives of this compound demonstrated potent antitumor activity by selectively inhibiting specific kinases involved in cancer cell proliferation.
The methyl group at the 3-position of the pyrazole ring plays a crucial role in enhancing the lipophilicity and metabolic stability of the molecule. This property is particularly important in drug design, as it can improve the bioavailability and pharmacokinetic profile of the final drug candidate. Additionally, the acetic acid moiety provides a functional group that can be readily modified through esterification or amide formation, allowing for further optimization of the compound's properties.
In organic synthesis, 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid serves as a versatile intermediate for the preparation of more complex molecules. Its reactivity with various nucleophiles and electrophiles makes it an ideal starting material for synthetic transformations. For example, coupling reactions with boronic acids or palladium-catalyzed cross-coupling reactions can be used to introduce diverse substituents at the bromine position, leading to a wide range of structurally diverse compounds.
The synthetic accessibility of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid has also facilitated its use in combinatorial chemistry approaches. High-throughput screening methods have been employed to rapidly identify lead compounds with desired biological activities from large libraries generated using this scaffold. This approach has proven effective in accelerating drug discovery processes and identifying novel therapeutic agents.
In addition to its applications in medicinal chemistry and organic synthesis, 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid has been studied for its potential use in materials science. The unique electronic properties of the pyrazole ring and the bromine substituent make this compound suitable for applications in photovoltaic materials and organic electronics. Recent research has shown that derivatives of this compound can be used to enhance the performance of organic solar cells by improving charge transport properties.
The environmental impact of chemical compounds is an increasingly important consideration in modern research. Studies have shown that 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid can be synthesized using environmentally friendly methods, such as catalytic reactions under mild conditions. These green chemistry approaches not only reduce waste generation but also minimize energy consumption and environmental pollution.
In conclusion, 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS No. 512810-02-5) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive starting material for the development of novel therapeutic agents, advanced materials, and other innovative applications. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in modern scientific endeavors.
512810-02-5 (2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid) Related Products
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
